molecular formula C12H20Cl2N2O B1442245 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride CAS No. 286464-56-0

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Cat. No.: B1442245
CAS No.: 286464-56-0
M. Wt: 279.2 g/mol
InChI Key: QRVNSMPJFBRWTA-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of the ethoxy group on the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxyphenylamine and piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Formation of Intermediate: The 3-ethoxyphenylamine reacts with piperazine to form the intermediate 1-(3-ethoxy-phenyl)-piperazine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-ethoxy-phenyl)-piperazine.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at certain receptors, influencing the release and uptake of neurotransmitters. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-(4-Methoxy-phenyl)-piperazine: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.

    1-(3-Chloro-phenyl)-piperazine: Contains a chloro group, which significantly alters its pharmacological profile.

    1-(3-Trifluoromethyl-phenyl)-piperazine: The trifluoromethyl group imparts unique electronic properties, affecting its interaction with biological targets.

Biological Activity

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is a synthetic compound belonging to the piperazine class, which has gained attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₈Cl₂N₂O
  • Molecular Weight: Approximately 206.28 g/mol
  • Structure Characteristics: The compound features a piperazine ring substituted with a 3-ethoxyphenyl group, enhancing its solubility and reactivity in biological systems.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. Its mechanism includes:

  • Dopaminergic and Serotonergic Modulation: The compound acts as an agonist or antagonist at various serotonin (5-HT) and dopamine receptors, influencing neurotransmitter release and uptake. This modulation can lead to alterations in mood, cognition, and behavior.

Antihistaminic Properties

Research indicates that this compound possesses significant antihistaminic activity. It serves as an important intermediate in the synthesis of antihistamine drugs such as cetirizine, which is effective in treating allergic reactions .

Neuropharmacological Effects

Studies have shown that this compound can influence levels of key neurotransmitters:

  • Dopamine (DA)
  • Serotonin (5-HT)
  • Norepinephrine (NA)

Increased levels of these neurotransmitters can lead to both therapeutic effects and potential adverse reactions, including serotonin syndrome or cardiovascular issues .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Study on Neurotransmitter Levels

A study evaluating the pharmacological profile of piperazine derivatives noted that compounds similar to this compound could significantly increase neurotransmitter levels, leading to various behavioral outcomes. The study highlighted the dual nature of such compounds, capable of eliciting both desired therapeutic effects and adverse reactions .

Synthesis and Biological Activity Correlation

Another research effort focused on synthesizing a series of piperazine derivatives, including this compound. The findings indicated that structural modifications could enhance receptor affinity and selectivity, impacting the biological activity significantly .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
1-(4-Ethoxy-phenyl)-piperazine dihydrochlorideSimilar piperazine structure with para ethoxy groupDifferent receptor selectivity
1-(3-Methoxy-phenyl)-piperazine dihydrochlorideContains a methoxy group instead of ethoxyPotentially different pharmacological properties
1-(2-Ethoxy-phenyl)-piperazine dihydrochlorideEthoxy group at the ortho positionUnique steric effects influencing biological activity

This table illustrates how variations in substitution patterns on the piperazine ring can lead to significant differences in biological activity and receptor interactions.

Properties

IUPAC Name

1-(3-ethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNSMPJFBRWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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